molecular formula C8H9BN2O3 B14902485 (5-Methoxy-1H-indazol-4-yl)boronic acid

(5-Methoxy-1H-indazol-4-yl)boronic acid

Cat. No.: B14902485
M. Wt: 191.98 g/mol
InChI Key: KNLLWVLFZAIOPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed borylation of halogenated indazole derivatives using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of (5-Methoxy-1H-indazol-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Scientific Research Applications

Chemistry

In chemistry, (5-Methoxy-1H-indazol-4-yl)boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can enhance the binding affinity of these compounds to biological targets .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-1H-indazol-4-yl)boronic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. The position of the methoxy group and the boronic acid group can affect the compound’s ability to interact with biological targets and participate in chemical reactions .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a valuable tool in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H9BN2O3

Molecular Weight

191.98 g/mol

IUPAC Name

(5-methoxy-1H-indazol-4-yl)boronic acid

InChI

InChI=1S/C8H9BN2O3/c1-14-7-3-2-6-5(4-10-11-6)8(7)9(12)13/h2-4,12-13H,1H3,(H,10,11)

InChI Key

KNLLWVLFZAIOPW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2)OC)(O)O

Origin of Product

United States

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